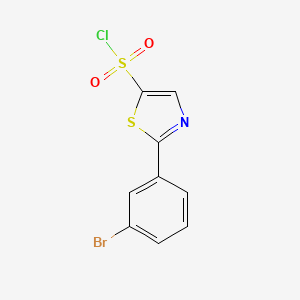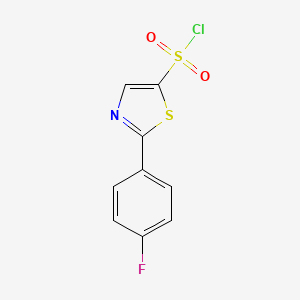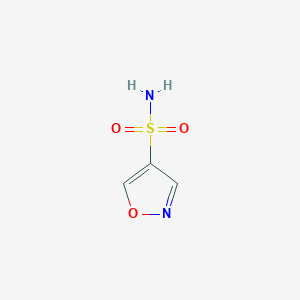
3-methyl-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing ring The presence of a methyl group at the 3-position of the isoindoline ring distinguishes it from other isoindoline derivatives
Mechanism of Action
Target of Action
It’s worth noting that isoindoline-1,3-dione derivatives, a group to which this compound belongs, have been found to exhibit affinity for cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to inhibit cox enzymes . This inhibition could potentially result in a decrease in the production of prostaglandins, lipid compounds that contribute to inflammation, pain, and fever .
Biochemical Pathways
Given the potential cox-inhibiting properties of isoindoline-1,3-dione derivatives , it’s plausible that this compound could impact the arachidonic acid pathway, which is involved in the production of prostaglandins.
Result of Action
If this compound does indeed inhibit cox enzymes as other isoindoline-1,3-dione derivatives do , it could potentially reduce inflammation by decreasing prostaglandin production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, a phthalaldehydic acid can react with a primary amine and an indole in water under catalyst-free conditions to yield isoindoline derivatives . Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which undergoes a domino reaction with primary amines to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitrogen atom and the carbonyl group in the isoindoline ring makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group or the aromatic ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various reduced forms of the isoindoline ring.
Scientific Research Applications
3-methyl-1H-isoindol-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-methyl-1H-isoindol-1-one can be compared with other isoindoline derivatives, such as:
1H-isoindole-1,3(2H)-dione: This compound lacks the methyl group at the 3-position and has different reactivity and applications.
3-methyl-1,2,3,4-tetrahydrocarbazole: This compound has a similar fused ring system but differs in the degree of saturation and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFXZVKVFMAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)





